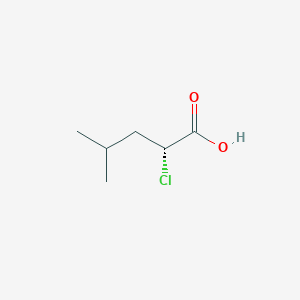![molecular formula C22H36O5 B12096221 [5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate](/img/structure/B12096221.png)
[5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aphidicolin-17-monoacetate is a derivative of aphidicolin, a tetracyclic diterpenoid known for its potent antimitotic and antiviral properties. This compound is isolated from the ascomycete fungus Tolypocladium inflatum and has been studied for its unique biological activities, particularly its ability to inhibit DNA polymerase, an enzyme crucial for DNA replication .
准备方法
Synthetic Routes and Reaction Conditions: Aphidicolin-17-monoacetate can be synthesized through the acetylation of aphidicolin. The process involves reacting aphidicolin with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields aphidicolin-17-monoacetate as the primary product .
Industrial Production Methods: Industrial production of aphidicolin-17-monoacetate involves large-scale fermentation of Tolypocladium inflatum. The fungus is cultured under controlled conditions to maximize the yield of aphidicolin, which is then chemically modified to produce aphidicolin-17-monoacetate .
化学反应分析
Types of Reactions: Aphidicolin-17-monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aphidicolin-17-oic acid.
Reduction: Reduction reactions can convert aphidicolin-17-monoacetate back to aphidicolin.
Substitution: The acetate group can be substituted with other functional groups, such as tosylates or mesylates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as methanesulfonyl chloride and toluene-p-sulfonyl chloride are employed.
Major Products:
Oxidation: Aphidicolin-17-oic acid.
Reduction: Aphidicolin.
Substitution: Aphidicolin-17-tosylate, aphidicolin-17-mesylate.
科学研究应用
Aphidicolin-17-monoacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in cell cycle studies to synchronize cells at the S-phase by inhibiting DNA polymerase.
Medicine: Investigated for its potential as an anticancer agent due to its ability to halt cell proliferation.
Industry: Utilized in the production of other aphidicolin derivatives with enhanced biological activities
作用机制
Aphidicolin-17-monoacetate exerts its effects by inhibiting DNA polymerase, specifically DNA polymerase alpha, delta, and epsilon. This inhibition prevents the elongation of the DNA strand during replication, effectively halting cell division. The compound binds to the active site of the enzyme, blocking its catalytic activity and thus interfering with DNA synthesis .
相似化合物的比较
Aphidicolin: The parent compound, known for its DNA polymerase inhibition.
Aphidicolin-17-diacetate: Another derivative with similar biological activities.
Inflatin G: A new aphidicolin analogue with modest cytotoxicity against cancer cell lines
Uniqueness: Aphidicolin-17-monoacetate is unique due to its specific acetylation at the 17th position, which enhances its stability and biological activity compared to other derivatives. Its selective inhibition of DNA polymerase makes it a valuable tool in biochemical and medical research .
属性
IUPAC Name |
[5,13-dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O5/c1-14(24)27-13-22(26)9-8-21-11-16(22)10-15(21)4-5-17-19(2,12-23)18(25)6-7-20(17,21)3/h15-18,23,25-26H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPINCSXTLCIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(CCC23CC1CC2CCC4C3(CCC(C4(C)CO)O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12096143.png)
![Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12096144.png)


![8-Bromo-2-trifluoromethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12096161.png)








